molecular formula C20H25N3O5 B15351707 S(-)-Cyanopindolol (hemifumarate)

S(-)-Cyanopindolol (hemifumarate)

Cat. No.: B15351707
M. Wt: 387.4 g/mol
InChI Key: IOZROHWNOAFEMY-QDSMGTAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance in Beta-Adrenergic Receptor Research

S(-)-Cyanopindolol has played a pivotal role in advancing our understanding of beta-adrenergic receptors, which are integral to the sympathetic nervous system's control of various physiological processes. Its high affinity and the availability of a radioiodinated version, [¹²⁵I]iodocyanopindolol, have been instrumental in the characterization and quantification of beta-adrenergic receptor subtypes. nih.gov

Notably, cyanopindolol (B1197883) does not discriminate between β₁ and β₂-adrenergic receptor subtypes, binding to both with high affinity. nih.gov This property allows researchers to determine the relative densities of these subtypes in various tissues by using it in competition with subtype-selective antagonists. nih.gov For instance, studies have utilized this approach to reveal that the guinea pig left ventricle predominantly contains β₁-adrenoceptors, while the lung has a higher proportion of β₂-adrenoceptors. nih.gov

The binding kinetics of cyanopindolol to beta-adrenergic receptors have also been a subject of detailed investigation. Studies have revealed complex binding patterns, suggesting the existence of multiple affinity states of the receptor. tandfonline.com Furthermore, crystallographic studies of the β₁-adrenergic receptor bound to cyanopindolol have provided high-resolution insights into the ligand-binding pocket and the structural basis of receptor stabilization. nih.gov These studies have identified an intramembrane sodium ion and a network of water molecules that appear to stabilize the receptor in its inactive state. nih.gov

Interactive Table 1: Beta-Adrenergic Receptor Binding Properties of Cyanopindolol

ParameterValue/ObservationTissue/SystemCitation
β-Adrenoceptor Affinity (ICYP) 27-40 pMVarious tissues nih.gov
Subtype Selectivity Non-selective for β₁/β₂Guinea pig tissues nih.gov
β₁:β₂ Ratio (Guinea Pig) Ventricle: Primarily β₁Lung: 1:4 nih.gov
Binding Kinetics Biphasic dissociationGuinea pig lung membranes nih.gov
Receptor State Binds to high and low affinity statesGuinea pig left ventricle tandfonline.com

Overview of Serotonin (B10506) Receptor Interactions

Beyond its well-established role in adrenergic research, S(-)-Cyanopindolol is a potent antagonist at specific serotonin (5-HT) receptors. medchemexpress.comtocris.com The serotonergic system is a complex network that modulates a vast array of physiological and psychological processes. nih.gov The ability of S(-)-Cyanopindolol to interact with this system adds another layer to its utility as a pharmacological probe.

Specifically, S(-)-Cyanopindolol demonstrates high affinity for the 5-HT₁ₐ and 5-HT₁ₑ receptor subtypes. medchemexpress.comtocris.com Research has shown it to be a potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex, which is now known to be the 5-HT₁ₑ receptor. medchemexpress.comnih.gov This antagonistic action is stereoselective, with the S(-) enantiomer being significantly more potent than the R(+) enantiomer. nih.gov

The interaction of cyanopindolol with serotonin receptors highlights the intricate cross-talk that can occur between different neurotransmitter systems. nih.gov The development of ligands with mixed pharmacology, like cyanopindolol, has been crucial for dissecting these complex interactions.

Interactive Table 2: Serotonin Receptor Binding Affinities of Cyanopindolol

Receptor SubtypeBinding Affinity (Ki)Species/SystemCitation
5-HT₁ₐ 2.1 nMRat Brain medchemexpress.com
5-HT₁ₑ 3 nMRat Brain medchemexpress.com
Presynaptic 5-HT Autoreceptor (pA₂) 8.30 (for S(-) enantiomer)Rat Brain Cortex nih.gov

Historical Context and Evolution as a Research Tool

The journey of S(-)-Cyanopindolol as a research tool is intertwined with the broader history of adrenergic and serotonergic pharmacology. The development of beta-blockers in the 1960s revolutionized the treatment of cardiovascular diseases and spurred intense research into the sympathetic nervous system. nih.gov Pindolol, the parent compound of cyanopindolol, was part of this wave of discovery.

The subsequent synthesis and radiolabeling of cyanopindolol, particularly the creation of [¹²⁵I]iodocyanopindolol, marked a significant milestone. nih.gov This provided researchers with a highly sensitive and specific tool to directly label and quantify beta-adrenergic receptors in various tissues, a task that was previously challenging. nih.gov

Initially, the focus was almost exclusively on its adrenergic properties. However, in the mid-1980s, studies began to uncover its potent effects on the serotonin system. nih.gov This discovery expanded its application and underscored the importance of screening compounds against multiple receptor systems. The realization that a single ligand could potently interact with both adrenergic and serotonergic receptors contributed to a more nuanced understanding of drug action and receptor pharmacology.

Over the years, cyanopindolol has been employed in a vast number of studies, from basic receptor characterization to more complex investigations of receptor structure and function. tandfonline.comnih.gov Its continued use in research is a testament to its value as a reliable and multifaceted pharmacological probe.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]-1H-indole-2-carbonitrile

InChI

InChI=1S/C16H21N3O.C4H4O4/c1-16(2,3)18-10-13(20)7-11-5-4-6-15-14(11)8-12(9-17)19-15;5-3(6)1-2-4(7)8/h4-6,8,13,18-20H,7,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1

InChI Key

IOZROHWNOAFEMY-QDSMGTAFSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](CC1=C2C=C(NC2=CC=C1)C#N)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(CC1=C2C=C(NC2=CC=C1)C#N)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Receptor Pharmacology of S Cyanopindolol

Adrenergic Receptor Subtype Selectivity and Affinity Profiling

S(-)-Cyanopindolol exhibits a distinct profile of interaction with β-adrenergic receptor subtypes.

β1-Adrenoceptor Interactions and Selectivity

S(-)-Cyanopindolol binds to β1-adrenoceptors, although it is generally considered non-selective between β1 and β2 subtypes. nih.gov The racemic form, (±)-[125Iodo]cyanopindolol (ICYP), a commonly used radioligand, demonstrates very high affinity for β-adrenoceptors with dissociation constants (Kd) in the picomolar range (27 to 40 pM). nih.gov Studies utilizing ICYP in guinea pig left ventricle, a tissue rich in β1-adrenoceptors, have facilitated the characterization of β1-selective antagonists. nih.gov The kinetic binding properties of S(-)-cyanopindolol at the human β1-adrenoceptor have also been investigated, contributing to a deeper understanding of its interaction with this receptor subtype. nih.gov

β2-Adrenoceptor Interactions and Selectivity

Similar to its interaction with β1-adrenoceptors, S(-)-Cyanopindolol displays high affinity for β2-adrenoceptors. nih.gov The radioligand ICYP does not discriminate between β1- and β2-adrenoceptors, allowing for the determination of the relative densities of these subtypes in tissues like the guinea pig lung, where the ratio of β1 to β2 is approximately 1 to 4. nih.gov The binding kinetics of S(-)-cyanopindolol at the β2-adrenoceptor have been a subject of study, providing insights into its pharmacological profile. nih.gov

β3-Adrenoceptor Interactions and Selectivity

S(-)-Cyanopindolol is recognized as a potent antagonist at the β3-adrenoceptor. nih.gov In studies on rat ileum, cyanopindolol (B1197883) has been shown to effectively antagonize the effects of β3-adrenoceptor agonists. nih.gov Research into the structural requirements for antagonist activity at the rat ileum β3-adrenoceptor has highlighted the importance of specific chemical moieties for potent binding. nih.gov

Serotonin (B10506) Receptor Subtype Selectivity and Affinity Profiling

In addition to its effects on the adrenergic system, S(-)-Cyanopindolol is a significant ligand at certain serotonin (5-HT) receptor subtypes.

5-HT1A Receptor Interactions

S(-)-Cyanopindolol is characterized as a 5-HT1A receptor antagonist. tocris.comrndsystems.com It displays high affinity for this receptor subtype, with a reported Ki value of 2.1 nM. medchemexpress.com It exhibits roughly equal affinity for both 5-HT1A and 5-HT1B receptors. tocris.comrndsystems.com

5-HT1B Receptor Interactions

S(-)-Cyanopindolol also acts as an antagonist at 5-HT1B receptors, demonstrating a high affinity with a Ki value of 3 nM. medchemexpress.com Its affinity for 5-HT1B receptors is comparable to its affinity for 5-HT1A receptors. tocris.comrndsystems.com

Compound Affinity Data

CompoundReceptor SubtypeAffinity (Ki)
S(-)-Cyanopindolol5-HT1A2.1 nM medchemexpress.com
S(-)-Cyanopindolol5-HT1B3 nM medchemexpress.com

Ligand Efficacy Spectrum: Antagonism, Partial Agonism, and Inverse Agonism

The pharmacological activity of S(-)-Cyanopindolol is multifaceted, extending beyond simple receptor blockade. Its interaction with G protein-coupled receptors (GPCRs) can elicit a range of effects, including antagonism, partial agonism, and inverse agonism. This variability is not arbitrary but is instead highly dependent on the specific biological environment, a phenomenon central to modern pharmacology.

Context-Dependent Agonist/Antagonist Behavior

S(-)-Cyanopindolol's functional output is dynamically influenced by the receptor subtype, the cellular system used for study, and the receptor's basal activity level. This context-dependent behavior means the compound can act as a blocker, a weak activator, or an inhibitor of spontaneous receptor activity.

At β-adrenergic receptors, S(-)-Cyanopindolol is primarily classified as an antagonist. tocris.com However, this classification is not absolute. In systems with high receptor expression or significant constitutive activity—where receptors signal without an agonist—S(-)-Cyanopindolol can exhibit partial agonism, weakly activating the receptor's signaling pathway. researchgate.net For example, it has been shown to act as a weak partial agonist at the β1-adrenoceptor. nih.gov This dual nature highlights its ability to stabilize various receptor conformations, leading to a spectrum of functional responses.

The functional plasticity of S(-)-Cyanopindolol is particularly evident at 5-HT1A receptors. While frequently labeled a 5-HT1A antagonist, it demonstrates partial agonist properties in certain experimental settings. tocris.commedchemexpress.com Studies using cells engineered to express human 5-HT1A receptors have shown it can weakly stimulate G-protein activation. nih.gov Conversely, in systems where 5-HT1A receptors are constitutively active, S(-)-Cyanopindolol can act as an inverse agonist, suppressing the baseline signaling activity. nih.govresearchgate.net This chameleon-like behavior underscores the critical importance of the experimental context in defining the pharmacological profile of a ligand.

Table 1: Context-Dependent Efficacy of S(-)-Cyanopindolol

ReceptorExperimental SystemObserved EfficacyReference
β1-AdrenoceptorUltra-thermostable mutantWeak Partial Agonist nih.gov
5-HT1A ReceptorCHO cells expressing human 5-HT1APartial Agonist nih.gov
Presynaptic Serotonin AutoreceptorRat brain cortexAntagonist medchemexpress.com
Constitutively Active GPCRsGeneral modelsInverse Agonist nih.govresearchgate.net

Molecular Determinants of Efficacy Modulation

The variable efficacy of S(-)-Cyanopindolol is determined by its precise molecular interactions within the ligand-binding pocket of the receptor. Subtle variations in the amino acid sequence between receptor subtypes can significantly alter the compound's binding orientation and subsequent functional effect.

Studies involving site-directed mutagenesis have been instrumental in identifying key amino acid residues that govern S(-)-Cyanopindolol's activity. At the β1-adrenoceptor, specific residues are crucial for its binding and functional effects. For instance, research has shown that Tyr356 in the rat β1-adrenoceptor is important for the binding of cyanopindolol. nih.gov The structure of the β1-adrenoceptor bound to cyanopindolol reveals interactions with specific amino acids and the presence of an intramembrane sodium ion that helps stabilize the receptor's inactive state. nih.gov Mutations of residues that coordinate this sodium ion or the surrounding water network can decrease the receptor's stability. nih.gov

The interaction between the ligand and the receptor is a dynamic process. The binding of S(-)-Cyanopindolol can induce or stabilize distinct receptor conformations, each associated with a different level of G protein activation. For example, at the β1-adrenoceptor, the binding of antagonists stabilizes an inactive (R) state, while full agonists promote a contraction of the binding pocket and conformational changes in key serine residues (Ser212 and Ser215), leading to the active (R*) state. nih.gov S(-)-Cyanopindolol, as a partial agonist, likely induces a conformational state that is intermediate between the fully inactive and fully active states. This intricate dance between the ligand and specific receptor residues provides the structural foundation for its context-dependent pharmacology.

Table 2: Key Molecular Interactions and Their Functional Consequences

ReceptorInteracting Residue/FeatureFunctional ImplicationReference
β1-AdrenoceptorTyr356Important for cyanopindolol binding. nih.gov
β1-AdrenoceptorIntramembrane Na+ ion and associated water networkStabilizes the ligand-free, inactive state of the receptor. nih.gov
β1-AdrenoceptorSer2125.43 and Asn3106.55Hydrogen bonding between these residues is associated with the active state. Cyanopindolol-bound structure shows this bond, consistent with its partial agonist character. nih.gov

Compound Names

Binding Kinetics and Thermodynamics of S Cyanopindolol Receptor Interactions

Quantitative Analysis of Ligand-Receptor Binding

The interaction between S(-)-Cyanopindolol and its receptors can be quantified through several key parameters, including dissociation constants (Kd), inhibitor constants (Ki), and maximum binding capacity (Bmax). These values provide insights into the affinity of the ligand for the receptor and the density of receptors in a given biological sample.

Dissociation Constants (Kd) and Inhibitor Constants (Ki) Determination

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity. turkupetcentre.netsciencesnail.com The inhibitor constant (Ki) is a similar measure, specifically quantifying the affinity of an inhibitor for an enzyme or receptor. sciencesnail.com

Studies have shown that the radiolabeled form, (±)125I-cyanopindolol ((±)ICYP), exhibits high affinity for β-adrenoceptors. For instance, in rat lung membranes, the Kd was determined to be 64.3 pM at 37°C. nih.gov In various other tissues, the dissociation constants for ICYP range from 27 to 40 pM. nih.gov Research on human β1-adrenoceptors expressed in CHO cells reported a kinetically derived Kd for (S)-cyanopindolol of 0.94 ± 17 nM. nih.gov

Furthermore, S(-)-Cyanopindolol also demonstrates significant binding affinity for serotonin (B10506) receptors, with Ki values of 2.1 nM and 3 nM for the 5-HT1A and 5-HT1B receptor subtypes, respectively. medchemexpress.com The relationship between kinetically derived Kd values and Ki values obtained from equilibrium competition binding experiments has been shown to have a very good correlation, indicating the accuracy of these kinetic parameters. psu.edu

CompoundReceptor/TissueKd (pM)Ki (nM)Reference
(±)125I-cyanopindololRat Lung β-adrenoceptors64.3 nih.gov
(±)125I-cyanopindololVarious Tissues β-adrenoceptors27-40 nih.gov
(S)-cyanopindololHuman β1-adrenoceptors (CHO cells)940 nih.gov
S(-)-Cyanopindolol5-HT1A Receptor2.1 medchemexpress.com
S(-)-Cyanopindolol5-HT1B Receptor3 medchemexpress.com

Maximum Binding Capacity (Bmax) in Diverse Tissue and Cell Models

The maximum binding capacity (Bmax) represents the total concentration of receptors in a given tissue or cell sample. turkupetcentre.net This parameter is crucial for understanding receptor density and can be determined from saturation binding experiments. nih.gov

For example, in guinea pig lung membranes, the low dissociation constant of (±)ICYP allows for binding studies with small protein concentrations, such as 3 micrograms of protein per assay. nih.gov While specific Bmax values for S(-)-Cyanopindolol across a wide range of tissues are not detailed in the provided search results, the methodology for its determination is well-established. Saturation binding curves, where specific binding is plotted against the concentration of the radioligand, are used to derive Bmax. nih.gov The analysis of these curves is typically performed using nonlinear regression to obtain accurate Bmax and Kd values. umich.eduumich.edu

Kinetic Rate Constants: Association (k_on) and Dissociation (k_off)

The binding of a ligand to a receptor is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). psu.edu These kinetic parameters govern the speed at which the ligand-receptor complex forms and breaks apart.

Studies on (±)ICYP have revealed its kinetic behavior. The association reaction with rat lung β-adrenoceptors was found to be faster (k+1 = 1.52 x 10^9 M-1.min-1) than with cerebral cortex β-adrenoceptors (k+1 = 1.75 x 10^8 M-1.min-1). nih.gov The dissociation of (±)ICYP from these receptors follows a biphasic process with both a fast and a slow component. nih.gov

For the human β1-adrenoceptor, the kinetic rate parameters for (S)-cyanopindolol were determined using a competition kinetic radioligand binding assay. nih.gov

CompoundReceptor/Tissuek_on (M-1 min-1)k_off (min-1)Reference
(±)125I-cyanopindololRat Lung β-adrenoceptors1.52 x 10^9Biphasic nih.gov
(±)125I-cyanopindololRat Cerebral Cortex β-adrenoceptors1.75 x 10^8Biphasic nih.gov
(S)-cyanopindololHuman β1-adrenoceptorsNot specified0.015 ± 0.002 nih.gov

Evaluation of Drug-Target Residence Time

Drug-target residence time, which is the reciprocal of the dissociation rate constant (1/k_off), is a critical parameter that can influence the duration of a drug's pharmacological effect. nih.govexcelleratebio.com A longer residence time indicates that the drug remains bound to its target for a more extended period.

For (S)-cyanopindolol binding to the human β1-adrenoceptor, the dissociation rate (k_off) was found to be 0.015 ± 0.002 min-1, which corresponds to a drug-target residence time of approximately 66.67 minutes. nih.gov This relatively long residence time suggests a stable interaction with the receptor. In contrast, the dissociation of (±)ICYP from guinea pig lung membranes showed two components: a fast process with a half-life of 9 minutes and a much slower process with a half-life of 8.8 hours. nih.gov

Thermodynamic Parameters of Binding

The thermodynamic parameters of binding, including enthalpy (ΔH°), entropy (ΔS°), and heat capacity change (ΔCp°), provide a deeper understanding of the forces driving the ligand-receptor interaction.

A thermodynamic study of (±)ICYP binding to rat lung and cerebral cortex β-adrenoceptors revealed that for the lung, the standard enthalpy and entropy changes decreased linearly with temperature. This indicates a negative heat capacity change (ΔCp° = -368.9 cal.mol-1.K-1) at 25°C for the binding interaction. nih.gov Such a negative heat capacity change suggests that the binding of (±)ICYP to lung β-adrenoceptors could involve a conformational change in the receptor. nih.gov These thermodynamic and kinetic results together imply a more complex binding mechanism than a simple one-step association, possibly involving two successive equilibria. nih.gov

Structural Insights into S Cyanopindolol Binding to G Protein Coupled Receptors

Crystallographic Analysis of Ligand-Bound Receptor States

The advent of GPCR crystallography has provided unprecedented, high-resolution views of receptors in various functional states. The structure of the β1-adrenergic receptor (β1AR) in complex with S(-)-Cyanopindolol has been solved to high resolution, offering a static yet detailed snapshot of the molecular interactions that define its antagonist character. nih.govexlibrisgroup.comnih.gov These studies have been instrumental in understanding the precise binding orientation of the ligand and the conformational state of the receptor it stabilizes.

Crystallographic data reveals that S(-)-Cyanopindolol binds within the orthosteric pocket of the β1-adrenergic receptor, a site located between four transmembrane (TM) helices: TM3, TM5, TM6, and TM7. nih.govresearchgate.net The ligand-binding pocket is comprised of approximately 15 amino acid side chains. nih.govexlibrisgroup.com The indole (B1671886) moiety of S(-)-Cyanopindolol engages in hydrophobic interactions with the receptor, while its ethanolamine (B43304) group forms a network of hydrogen bonds. nih.gov

Key interactions observed in the crystal structure of the S(-)-Cyanopindolol-bound β1AR include:

Hydrogen Bonds: The ethanolamine moiety of the ligand establishes crucial hydrogen bonds with the side chains of Asp121 in TM3 and Asn329 in TM7. researchgate.net Another hydrogen bond is formed with Ser211 in TM5. researchgate.netnih.gov

Hydrophobic Interactions: The indole ring of S(-)-Cyanopindolol is nestled in a hydrophobic pocket, interacting with various non-polar residues. nih.gov

The binding mode of S(-)-Cyanopindolol is notably similar to that of another well-studied antagonist, carazolol, in the β2-adrenergic receptor (β2AR), highlighting a conserved mechanism of antagonism within the β-adrenergic receptor family. nih.govexlibrisgroup.com

While S(-)-Cyanopindolol binds to the orthosteric site, its presence induces and stabilizes a specific inactive conformation of the receptor, a hallmark of inverse agonism and antagonism. nih.gov This stabilization prevents the large-scale conformational changes required for G protein coupling and activation, such as the outward movement of the cytoplasmic ends of TM5 and TM6. researchgate.netstanford.edu

The binding of S(-)-Cyanopindolol is associated with subtle but significant conformational adjustments. For instance, in the S(-)-Cyanopindolol-bound β1AR structure, a hydrogen bond is observed between the side chains of Ser212 (5.43) and Asn310 (6.55). nih.gov This interaction is also seen when agonists are bound, suggesting a dynamic nature for this hydrogen bond when antagonists are present. nih.gov

A key finding from the high-resolution structure of the S(-)-Cyanopindolol-bound β1AR is the identification of an intramembrane sodium ion. nih.govnih.gov This ion is coordinated by Asp87 (2.50), Ser128 (3.39), and several water molecules, forming a conserved allosteric site. nih.govnih.gov The sodium ion and its associated water network are proposed to stabilize the ligand-free, inactive state of the receptor. nih.govnih.gov The binding of agonists is thought to cause the collapse of this sodium binding pocket, which is a necessary step for receptor activation. nih.govescholarship.org The presence of S(-)-Cyanopindolol, an antagonist, is compatible with the stabilized, sodium-bound inactive state.

Molecular Dynamics Simulations of S(-)-Cyanopindolol-Receptor Complexes

Molecular dynamics (MD) simulations complement the static pictures from crystallography by providing insights into the dynamic behavior of the S(-)-Cyanopindolol-receptor complex over time. These simulations allow for the exploration of ligand movement and the fluctuating network of interactions that govern its binding.

MD simulations suggest that the extracellular loops (ECLs) of the receptor play a crucial role in defining the entry and exit pathways for ligands. ECL2, in particular, is positioned at the entrance of the ligand-binding pocket and helps to define its accessibility. nih.govexlibrisgroup.com The conformation of the ECLs can be influenced by the bound ligand. For example, simulations of the β1AR show different conformations of ECL3 when bound to S(-)-Cyanopindolol compared to an agonist or the unliganded state. nih.govplos.org These conformational differences in the extracellular vestibule likely contribute to the kinetics of ligand binding and dissociation, forming a "lid" over the binding site that can modulate ligand access. escholarship.org

Role of Conserved Receptor Residues in Ligand Binding and Activation

Several amino acid residues are highly conserved across Class A GPCRs and play critical roles in ligand binding and the activation mechanism. The study of S(-)-Cyanopindolol binding has helped to elucidate the function of these key residues.

Asp(2.50): This highly conserved aspartate residue is central to the allosteric sodium ion binding site. nih.gov Its mutation can affect agonist affinity and G protein coupling. nih.gov The stabilization of the inactive state by the sodium ion coordinated to Asp(2.50) is a key aspect of the receptor's function that is maintained in the presence of antagonists like S(-)-Cyanopindolol.

Ser(5.42) and Ser(5.46): Serine residues in TM5 are known to be important for the binding and activation by catecholamine agonists, forming hydrogen bonds with the catechol hydroxyl groups. researchgate.net In the antagonist-bound state with S(-)-Cyanopindolol, Ser211 (5.42) forms a hydrogen bond with the ligand's ethanolamine group, highlighting its role in anchoring the ligand in the pocket. researchgate.netnih.gov The rotameric state of these serines can differ between agonist- and antagonist-bound structures, contributing to the conformational switch between active and inactive states. nih.gov

Asn(7.39): This residue in TM7 forms a hydrogen bond with the ethanolamine moiety of S(-)-Cyanopindolol, acting as another crucial anchor point for the ligand. researchgate.netplos.org This interaction is a common feature for many β-adrenergic ligands.

Specific Amino Acid Residue Interactions (e.g., Asp, Asn, Ser, Phe, Tyr)

S(-)-Cyanopindolol, a potent antagonist, lodges itself within a binding pocket formed by the transmembrane (TM) helices of the receptor. Its binding is stabilized by a series of specific interactions with key amino acid residues.

In the β1-adrenergic receptor, the binding of cyanopindolol (B1197883) involves hydrogen bonds with several critical residues. researchgate.net The antagonist's binding mode is similar to that of another inverse agonist, carazolol, in the β2-adrenergic receptor. researchgate.net Specifically, cyanopindolol establishes hydrogen bonds with Aspartic acid 121 (Asp121) in TM3, Asparagine 329 (Asn329) in TM7, and Serine 211 (Ser211) in TM5. researchgate.net The interaction with Asp113 in TM3 is a common feature for both agonists and antagonists, involving the ligand's amine group. researchgate.net

Furthermore, structural studies have identified other residues that play a role in ligand binding and receptor activation. For instance, a hydrogen bond between the side chains of Serine 212 (Ser212) and Asparagine 310 (Asn310) is observed in the cyanopindolol-bound β1AR structure. nih.gov This interaction is considered dynamic when antagonists are bound but is consistently present in agonist-bound structures, suggesting its importance in receptor activation. nih.gov

Comparisons between the β1AR and β2AR binding pockets reveal subtle but important differences that can influence ligand selectivity. While many residues are conserved, two positions that differ are Valine 172 (in β1AR) versus Threonine 164 (in β2AR) and Phenylalanine 325 (in β1AR) versus Tyrosine 308 (in β2AR). researchgate.netresearchgate.net These variations contribute to the unique pharmacological profiles of the two receptor subtypes.

Interacting ResidueLocationType of Interaction with S(-)-CyanopindololReceptor Subtype
Asp121 TM3Hydrogen Bondβ1AR
Asn329 TM7Hydrogen Bondβ1AR
Ser211 TM5Hydrogen Bondβ1AR
Ser212 TM5Hydrogen Bond (with Asn310)β1AR
Asn310 TM6Hydrogen Bond (with Ser212)β1AR

Influence of Intramembrane Ions (e.g., Na+) on Receptor Conformation and Ligand Affinity

A significant discovery from the high-resolution structure of the cyanopindolol-bound β1AR was the identification of an intramembrane sodium ion (Na+). nih.gov This ion is located in a cavity between transmembrane helices 1, 2, 3, 6, and 7 and is coordinated by the side chain of Aspartic acid 87 (Asp87, also known as Asp2.50 in the Ballesteros-Weinstein numbering scheme), Serine 128 (Ser3.39), and three water molecules. nih.gov

The presence of this Na+ binding site is highly conserved among Class A GPCRs. nih.govnih.gov The primary role of this intramembrane Na+ ion and its associated water network is not to directly modulate the binding of ligands like cyanopindolol or even agonists. nih.gov Competition binding assays have shown that Na+ ion concentration does not affect the affinity of agonist binding to the β1AR. nih.gov

Instead, the Na+ ion plays a crucial structural role by stabilizing the receptor in its inactive, ligand-free state. nih.gov The thermostability of the β1AR was found to decrease by 7.5°C in the absence of Na+. nih.gov Mutations of the amino acid residues involved in coordinating the Na+ ion also lead to a decrease in the receptor's thermostability. nih.gov It is proposed that this "soft" interface created by the Na+ and water molecules stabilizes the inactive conformation but can be easily disrupted upon agonist binding, facilitating the transition to the active state (R*). nih.gov This disruption involves the collapse of the Na+ binding pocket. nih.govnih.gov Therefore, while the Na+ ion does not directly impact the affinity of S(-)-Cyanopindolol, it is critical for maintaining the conformational integrity and stability of the receptor to which the ligand binds.

IonCoordinating Residues in β1ARLocationPrimary RoleEffect on Ligand AffinityEffect on Receptor
Na+ Asp87 (2.50), Ser128 (3.39), Water moleculesIntramembrane cavity (TMs 1, 2, 3, 6, 7)Structural stabilization of the inactive stateNo effect on agonist or antagonist affinityIncreases thermostability of the ligand-free receptor

Functional Mechanisms of S Cyanopindolol at the Cellular Level

Modulation of Downstream Signaling Pathways

G Protein Coupling and Activation/Inhibition

S(-)-Cyanopindolol, as a β-adrenoceptor ligand, interacts with G protein-coupled receptors (GPCRs). nih.govplos.org These receptors transduce extracellular signals by activating heterotrimeric G proteins. The β1-adrenoceptor (β1AR), a primary target of S(-)-Cyanopindolol, couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase. columbia.edu The binding of an agonist to the β1AR induces a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein, leading to its activation.

Conversely, S(-)-Cyanopindolol acts as an antagonist or weak partial agonist at the β1AR, meaning it binds to the receptor but does not elicit a full biological response. nih.govplos.orgnih.gov Its binding can stabilize the receptor in an inactive or partially active conformation, thereby inhibiting or only weakly promoting G protein activation. The structure of the β1AR bound to cyanopindolol (B1197883) has been determined, providing insights into the molecular basis of its interaction and the stabilization of the receptor state. nih.govplos.org Studies on chimeric receptors have helped to delineate the specific domains of the β-adrenoceptor involved in G protein coupling and ligand binding specificity. columbia.edu

Adenylyl Cyclase Activity and cAMP Accumulation

The activation of Gs-coupled receptors, such as the β1AR, leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov cAMP is a crucial second messenger that mediates a wide range of cellular responses.

As an antagonist, S(-)-Cyanopindolol can block the agonist-induced stimulation of adenylyl cyclase and subsequent cAMP accumulation. For example, in cellular systems expressing β1AR, the presence of S(-)-Cyanopindolol would be expected to inhibit the increase in intracellular cAMP levels typically observed upon stimulation with an agonist like isoprenaline. nih.gov The potency of S(-)-Cyanopindolol in inhibiting adenylyl cyclase activity is a key measure of its antagonist effect at the cellular level. Research on various cell types, including those transfected with specific β-adrenoceptor subtypes, has been instrumental in characterizing the impact of S(-)-Cyanopindolol on this signaling pathway. nih.govescholarship.org

β-Arrestin Recruitment and Receptor Desensitization

Prolonged agonist stimulation of GPCRs often leads to a process called desensitization, where the receptor's response to the agonist diminishes over time. A key player in this process is β-arrestin. nih.gov Upon agonist-induced phosphorylation of the GPCR by G protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. youtube.com This recruitment sterically hinders further G protein coupling, effectively uncoupling the receptor from its downstream signaling pathway. nih.gov

The ability of a ligand to promote β-arrestin recruitment can vary, leading to the concept of "biased agonism," where a ligand may preferentially activate G protein signaling or β-arrestin signaling. While S(-)-Cyanopindolol is primarily known as an antagonist, its potential to influence β-arrestin recruitment is an important aspect of its functional profile. Studies investigating β-arrestin recruitment in response to various ligands, including antagonists, help to provide a more complete understanding of their cellular effects beyond simple G protein activation or inhibition. nih.govnih.gov The efficacy of a ligand like 7-methylcyanopindolol, a derivative of cyanopindolol, was found to be significantly reduced, acting as a very weak partial agonist or inverse agonist, which is correlated with its interaction with the receptor and subsequent signaling. nih.gov

Preclinical In Vitro and Ex Vivo Pharmacological Characterization

Receptor Function in Isolated Tissue Preparations

The pharmacological properties of S(-)-Cyanopindolol have been extensively studied in isolated tissue preparations. These ex vivo models allow for the characterization of a compound's effect on receptor function in a more physiologically relevant context than cultured cells. For instance, the antagonist activity of cyanopindolol analogues has been evaluated in rat ileum, where β3-adrenoceptors are present. nih.gov In such preparations, the ability of S(-)-Cyanopindolol and related compounds to antagonize the effects of β-adrenoceptor agonists can be quantified by measuring tissue responses, such as muscle relaxation or contraction.

These studies have been crucial in determining the structural requirements for antagonist potency at specific β-adrenoceptor subtypes. For example, research has shown that modifications to the cyanopindolol structure can significantly alter its antagonist activity. nih.gov

Cellular Assays in Transfected and Native Cell Systems

Cellular assays, using both cells that naturally express specific receptors (native systems) and cells that have been genetically engineered to express them (transfected systems), are fundamental tools for characterizing the pharmacology of compounds like S(-)-Cyanopindolol.

Transfected Cell Systems: These systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, are often used to study the function of a single receptor subtype in a controlled environment. nih.govnih.gov By transfecting these cells with the gene for a specific β-adrenoceptor, researchers can perform a variety of assays, including:

Radioligand Binding Assays: These assays use radiolabeled ligands, such as [¹²⁵I]cyanopindolol, to determine the binding affinity (Ki) of S(-)-Cyanopindolol for the receptor. nih.gov

cAMP Accumulation Assays: These assays measure the ability of S(-)-Cyanopindolol to inhibit agonist-induced cAMP production, providing a functional measure of its antagonist potency (IC₅₀). nih.gov

β-Arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin to the receptor upon ligand binding, offering insights into the desensitization process. nih.gov

Native Cell Systems: Studying S(-)-Cyanopindolol in native cell systems, which endogenously express the target receptors, provides a more physiologically relevant context. Examples include studies on rat brain cortex, where S(-)-Cyanopindolol has been shown to be a potent and selective antagonist at presynaptic serotonin (B10506) autoreceptors. medchemexpress.com These studies are essential for understanding the compound's effects in a more complex cellular environment where multiple receptor subtypes and signaling pathways may be interacting.

Data from Cellular Assays:

Cell SystemReceptor(s) StudiedAssay TypeKey Finding
Transfected HEK 293 cellsβ1-adrenoceptorcAMP accumulationCharacterization of agonist-induced cAMP production in the presence of antagonists. nih.gov
Transfected CHO cellsβ1AR and β2ARRadioligand binding, cAMP assays7-methylcyanopindolol, a derivative, showed reduced efficacy compared to cyanopindolol. nih.gov
Rat brain cortexPresynaptic serotonin autoreceptorsIn vitro assaysCyanopindolol is a potent and selective antagonist at these receptors. medchemexpress.com
Rat ileumβ3-adrenoceptorFunctional antagonist assaysDetermined structural requirements for antagonist activity of cyanopindolol analogues. nih.gov

S Cyanopindolol As a Radioligand and Research Tool

Applications in Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of ligand-receptor interactions. giffordbioscience.com S(-)-Cyanopindolol's properties make it exceptionally well-suited for these techniques.

One of the primary applications of [125I]iodocyanopindolol is in saturation binding assays to determine the total density of receptors (Bmax) in a given tissue or cell preparation and the radioligand's equilibrium dissociation constant (Kd), which is an inverse measure of its affinity. giffordbioscience.comnih.gov The Bmax value provides a quantitative measure of receptor expression levels, often expressed as femtomoles (fmol) per milligram of protein, while the Kd value reflects the concentration of radioligand required to occupy 50% of the receptors at equilibrium. uwec.eduturkupetcentre.net

Due to its extraordinarily high affinity, [125I]iodocyanopindolol allows for the use of very low ligand and protein concentrations in assays, which is a significant advantage. nih.gov Studies have utilized this radioligand to quantify beta-adrenergic receptors in a multitude of tissues. For instance, binding of [125I]iodocyanopindolol to feline and canine left ventricular slices was found to be rapid, saturable, and stereoselective. nih.gov Analysis of binding isotherms in these tissues revealed Bmax values of 27.8 ± 6.6 and 40.6 ± 5.1 fmol/mg tissue protein, with Kd values of 10.1 ± 1.8 and 21.3 ± 1.6 pM, respectively. nih.gov In membranes from the rat Harderian gland, a single binding site was identified with a Kd value of 0.29 nM and a Bmax of 32 pmol/L. nih.gov Similarly, studies in rat brain membranes using (-)-[125I]iodocyanopindolol to label 5-HT1B serotonergic sites found a Bmax of 180 fmol/mg and a Kd of 230 pM. nih.gov

Receptor Density (Bmax) and Affinity (Kd) Determined Using [125I]iodocyanopindolol
TissueSpeciesReceptor TargetBmaxKdReference
Feline Left VentricleCatBeta-adrenergic27.8 ± 6.6 fmol/mg protein10.1 ± 1.8 pM nih.gov
Canine Left VentricleDogBeta-adrenergic40.6 ± 5.1 fmol/mg protein21.3 ± 1.6 pM nih.gov
Rat Harderian GlandRatBeta-adrenergic32 pmol/L0.29 nM nih.gov
Rat Cortex MembranesRat5-HT1B180 fmol/mg protein230 pM nih.gov
Mouse Kidney SectionsMouseBeta-adrenergic0.74 fmol/section55.8 pM nih.gov

S(-)-Cyanopindolol has proven invaluable for identifying and characterizing different receptor subtypes, particularly beta-adrenergic (β1 and β2) and serotonin (B10506) (5-HT1B) receptors. While [125I]iodocyanopindolol itself does not typically discriminate between β1- and β2-adrenoceptors, it is used in competition binding assays alongside subtype-selective unlabeled ligands to determine the relative proportions of each subtype in a tissue. nih.govucsd.edu In these experiments, the tissue preparation is incubated with a fixed concentration of [125I]iodocyanopindolol and varying concentrations of a subtype-selective antagonist. The displacement of the radioligand by the selective competitor reveals the density of that specific subtype. For example, using the β1-selective antagonist CGP 20712A and the β2-selective antagonist ICI 118,551, researchers have determined the ratio of beta-receptor subtypes in various human cardiac tissues. nih.gov In the guinea pig, this method revealed that the left ventricle contains almost exclusively β1-adrenoceptors, whereas the lung has a β1 to β2 ratio of approximately 1 to 4. nih.gov

Furthermore, [125I]iodocyanopindolol is a critical tool for characterizing the 5-HT1B receptor. nih.govnih.gov To study these serotonergic sites specifically, binding assays are conducted in the presence of a high concentration of a beta-adrenergic agonist like isoproterenol, which occupies, and thus masks, the beta-adrenoceptors. nih.gov Competition experiments using this approach have established a detailed pharmacological profile for the 5-HT1B receptor, defining the rank order of affinity for various serotonergic agonists and antagonists. nih.govnih.gov For agonists, the rank order of potency in displacing [125I]iodocyanopindolol from the 5-HT1B site is RU 24969 > 5-carboxamidotryptamine (5-CT) > 5-hydroxytryptamine (5-HT). nih.gov This methodology has confirmed that 5-HT1B sites are pharmacologically distinct from 5-HT1A, 5-HT1C, and 5-HT2 receptors. nih.gov

Autoradiographic Mapping of Receptor Distribution in Biological Tissues

Quantitative receptor autoradiography utilizes radioligands like [125I]iodocyanopindolol to visualize the anatomical distribution of receptors within tissue sections. giffordbioscience.com In this technique, thin tissue slices are incubated with the radioligand, washed to remove unbound ligand, and then exposed to film or phosphor imaging plates. giffordbioscience.com The resulting image provides a detailed map of receptor density across different anatomical structures. giffordbioscience.com

This method has been extensively used with [125I]iodocyanopindolol to map beta-adrenergic and serotonin receptors in the brain, heart, kidney, and other tissues. nih.govnih.govnih.govnih.gov Autoradiography offers a significant advantage over homogenate binding assays by providing spatial information about receptor localization, which is lost when tissue is homogenized. nih.gov

Autoradiography with [125I]iodocyanopindolol has revealed distinct, tissue-specific patterns of receptor expression. In the rat kidney, for example, specific binding sites for the radioligand are found exclusively in the cortex and outer medulla, where they are localized to glomeruli and specific tubular segments. nih.gov In human cardiac tissues, autoradiography has shown a relatively even distribution of beta-adrenoceptor subtypes across the myocardium of the right atrial appendage and left ventricular papillary muscle. nih.gov However, sections of the pericardium were found to contain predominantly β2-adrenoceptors, which were also localized to the intimal surface of coronary arteries. nih.gov Studies in the rat Harderian gland have also used [125I]iodocyanopindolol to characterize beta-adrenergic receptors and have noted day-night variations in binding levels, suggesting a physiological role for these receptors in processes regulated by photoperiod. nih.gov

Within a single organ, particularly the brain, autoradiography can delineate the precise regional and subregional localization of receptor subtypes. By using [125I]iodocyanopindolol in combination with subtype-selective drugs, researchers have mapped the distribution of β1- and β2-adrenergic receptors throughout the rat brain. nih.gov These studies have shown high concentrations of β1 receptors in areas such as the cingulate cortex and hippocampus, while high densities of β2 receptors are found in the molecular layer of the cerebellum and certain thalamic nuclei. nih.gov Other regions, like the substantia nigra and olfactory tubercle, exhibit approximately equal levels of both subtypes. nih.gov

This technique is also powerful for studying changes in receptor distribution during development. In the baboon brain, [125I]iodocyanopindolol autoradiography has tracked the temporal development of β1 and β2 receptors from the embryonic stage to maturity, revealing significant reorganization and regional variations over time. nih.gov For instance, β1 receptors appear in patches in the caudate and putamen during embryonic development but become more homogeneously distributed by three years of age. nih.gov

Regional Distribution of Beta-Adrenergic Receptor Subtypes in Rat Brain Determined by [125I]iodocyanopindolol Autoradiography
Brain RegionPredominant SubtypeReference
Cingulate Cortex, Layers I & IIHigh β1 nih.gov
HippocampusHigh β1 nih.gov
Cerebellum (Molecular Layer)High β2 nih.gov
Paraventricular Thalamic NucleusHigh β2 nih.gov
Substantia NigraApprox. Equal β1 and β2 nih.gov
Olfactory TubercleApprox. Equal β1 and β2 nih.gov

Utility in Drug Discovery and Ligand Screening Methodologies

The robust and sensitive nature of radioligand binding assays makes them a gold standard for measuring the affinity of novel compounds for a target receptor. giffordbioscience.com S(-)-Cyanopindolol, as a high-affinity radioligand, plays a crucial role in the drug discovery process for compounds targeting beta-adrenergic and 5-HT1B receptors.

Competitive binding assays using [125I]iodocyanopindolol are a primary screening method to determine the relative affinities (Ki values) of a library of unlabeled test compounds. giffordbioscience.com In this format, a fixed concentration of the radioligand competes for binding to the receptor with various concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined, which is then used to calculate the Ki, a true measure of the test compound's affinity for the receptor. This approach is fundamental for structure-activity relationship (SAR) studies, helping to identify and optimize lead compounds with high affinity and selectivity for the desired receptor target. The low concentrations of [125I]iodocyanopindolol required for binding also make it amenable to high-throughput screening (HTS) formats, allowing for the rapid evaluation of large numbers of potential drug candidates.

High-Throughput Screening Applications

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. drugtargetreview.compeapodbio.com Radiolabeled S(-)-cyanopindolol is well-suited for HTS campaigns targeting β-adrenergic receptors due to its robust and sensitive binding characteristics. giffordbioscience.comnih.gov

In a typical HTS setup, a specific concentration of [125I]iodocyanopindolol is incubated with a receptor preparation (e.g., cell membranes expressing the target receptor) in multi-well plates. merckmillipore.com The assay is designed as a competitive inhibition assay where compounds from large chemical libraries are added to each well to see if they can displace the radioligand from the receptor. merckmillipore.com A successful "hit" is a compound that significantly reduces the amount of bound radioactivity, indicating that it has affinity for the same binding site as cyanopindolol (B1197883).

The key advantages of using [125I]iodocyanopindolol in HTS include:

High Affinity: Its picomolar affinity ensures a strong and stable binding to the receptor, creating a large signal window for detecting displacement by test compounds. nih.gov

High Specificity: [125I]CYP shows negligible binding to α-adrenergic or other 5-HT receptors, ensuring that hits from the screen are specific to the β-adrenoceptor target. nih.gov

Sensitivity: The high specific radioactivity allows for the use of minimal receptor quantities, making the process cost-effective and suitable for targets that are difficult to express in large amounts. nih.gov

These filter-based assays are compatible with automation and are widely used in screening campaigns to identify new chemical entities (NCEs) that can be developed into future drugs. merckmillipore.com

Development of Novel Ligands through Competition Studies

Competition binding assays are a cornerstone of pharmacology, used to determine the relative binding affinities of unlabeled test compounds by measuring their ability to compete with a labeled radioligand for binding to a receptor. giffordbioscience.com Radiolabeled cyanopindolol is extensively used in these studies to characterize new, unlabeled ligands targeting β-adrenoceptors.

The principle involves incubating the receptor preparation with a fixed concentration of [125I]iodocyanopindolol and varying concentrations of the unlabeled "cold" test ligand. giffordbioscience.comgraphpad.com The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the affinity of the test ligand for the receptor.

Research findings from competition studies using radiolabeled cyanopindolol or similar radioligands have been instrumental in understanding structure-activity relationships (SAR) and developing novel, more selective ligands.

Example 1: Development of β3-Adrenoceptor Antagonists In a study aimed at developing antagonists for the β3-adrenoceptor, several analogues of cyanopindolol and pindolol were synthesized and evaluated. nih.gov Competition studies were performed in rat ileum tissue against the agonist (-)-isoprenaline. The results demonstrated that cyanopindolol itself was a potent antagonist. nih.gov The study identified key structural features necessary for antagonist activity, such as the presence of a quaternary carbon group (like a t-butyl) and an electron-withdrawing group on the indole (B1671886) ring. nih.gov This information is crucial for the rational design of new, selective β3-adrenoceptor antagonists. nih.gov

Example 2: Characterization of 7-Methylcyanopindolol In another study, researchers developed a novel compound, 7-methylcyanopindolol, and characterized its binding affinity at β1 and β2-adrenergic receptors using a competition binding assay. nih.gov In these experiments, the radioligand used was 3H-CGP12177. The study determined the affinity (KD) of both cyanopindolol and the newly synthesized 7-methylcyanopindolol. As predicted by the researchers, the modification had a significant impact on the compound's efficacy while its binding affinity remained similar to the parent compound, cyanopindolol. nih.gov

Below is an interactive data table summarizing the binding affinities determined in this study for the turkey β1AR.

CompoundpKD (mean ± S.E.M.)KD (nM)
Cyanopindolol9.71 ± 0.050.20
7-Methylcyanopindolol9.54 ± 0.050.29
Data derived from competition binding assays against 3H-CGP12177 in membranes from CHO cells expressing turkey β1AR. nih.gov

Structure Activity Relationship Sar Studies of S Cyanopindolol Analogues

Influence of Structural Modifications on Receptor Affinity and Selectivity

S(-)-Cyanopindolol is recognized as a β-adrenoceptor antagonist and a 5-HT1A/1B receptor antagonist. tocris.commedchemexpress.comwikipedia.org The affinity and selectivity of S(-)-Cyanopindolol analogues are significantly influenced by specific structural modifications.

Key structural features that modulate receptor binding include:

Substitutions on the Indole (B1671886) Ring: The presence of a cyano group at the 2-position of the indole ring is a critical determinant of its high affinity for both β-adrenoceptors and serotonin (B10506) receptors. nih.govnih.govscite.ai Iodination at the 3-position of the indole ring, as seen in iodocyanopindolol, can also impact receptor affinity. nih.govnih.govscite.ai While iodination of cyanopindolol (B1197883) itself does not enhance antagonist potency at the β3-adrenoceptor, it significantly boosts the potency of analogues that are otherwise nearly inactive. nih.govnih.govscite.ai This suggests a beneficial electronic effect on the indole ring imparted by the iodo moiety. nih.govnih.govscite.ai The introduction of a methyl group at the 7-position, creating 7-methylcyanopindolol, results in similar binding affinity to both β1AR and β2AR as the parent compound. worktribe.com

The Amino Propanol Side Chain: The ethanolamine (B43304) side chain is a common feature in many β-adrenergic ligands. The secondary amine and the β-hydroxyl group in this chain are crucial for forming hydrogen bonds with key residues in the receptor binding pocket, such as Asp121 and Asn329. acs.org

The Alkyl Substituent on the Amine: The nature of the alkyl group attached to the secondary amine plays a significant role in determining antagonist potency. A bulky, quaternary carbon group, such as a t-butyl group, is associated with the most potent antagonist activity. nih.govnih.govscite.ai Conversely, substitution with larger, more sterically hindering groups like cyclohexyl or benzyl (B1604629) leads to a reduction in antagonist activity. nih.govnih.govscite.ai

The following table summarizes the binding affinities of S(-)-Cyanopindolol and some of its analogues at different receptors:

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
S(-)-Cyanopindolol5-HT1A2.1 medchemexpress.com
S(-)-Cyanopindolol5-HT1B3 medchemexpress.com
Iodocyanopindololβ-adrenoceptors0.027-0.040 nih.gov

Rational Design Principles Derived from S(-)-Cyanopindolol Scaffolds

The extensive SAR studies on S(-)-Cyanopindolol and its analogues have provided valuable insights for the rational design of new ligands with desired pharmacological profiles. The S(-)-Cyanopindolol scaffold, with its indole core, serves as a versatile template for developing novel compounds targeting G protein-coupled receptors.

Key design principles that have emerged include:

Scaffold Hopping and Isosteric Replacement: The pyrrolotriazinone core has been identified as a relevant starting scaffold for drug design, sharing favorable properties with other nitrogen-containing heterocycles. nih.gov This approach, combined with isosteric replacement, has been used to design new DYRK1A inhibitors based on known inhibitor structures. rsc.org

Fragment-Based Drug Design: Biophysical fragment screening has been successfully employed to identify high-affinity leads. In one study, arylpiperazine fragments were identified that bind to the β1-adrenergic receptor. The piperazine (B1678402) ring was found to substitute for the ethanolamine core of traditional adrenergic ligands, and the phenyl substituents mimicked the role of the indolecarbonitrile headgroup of cyanopindolol. acs.org

Targeting Specific Interactions for Desired Efficacy: Understanding the structural basis of agonism, partial agonism, and inverse agonism allows for the targeted design of molecules with specific efficacies. For example, designing ligands that can stabilize or prevent the agonist-induced conformational changes in key residues like Ser215 can modulate the pharmacological outcome. nih.gov

Computational Modeling and In Silico Screening: Computational methods, including molecular docking and in silico screening, are increasingly used to predict the binding modes and affinities of novel compounds. rsc.orgnih.gov These approaches can guide the synthesis of new analogues with improved properties and help in understanding the molecular mechanisms of action. nih.gov

Future Directions and Advanced Research Perspectives

Integration of Computational and Experimental Approaches

The study of S(-)-Cyanopindolol's interaction with G protein-coupled receptors (GPCRs) is increasingly benefiting from a synergistic approach that combines computational modeling with experimental validation. A prime example of this integration is the high-resolution structural analysis of the β1-adrenoceptor (β1AR) bound to S(-)-cyanopindolol.

Experimental techniques, particularly X-ray crystallography, have been pivotal in elucidating the structural basis of ligand-receptor interactions. Researchers successfully determined the 2.1 Å resolution crystal structure of a thermostabilized turkey β1AR mutant (β1AR-JM50) in complex with S(-)-cyanopindolol. nih.gov This high-resolution structure was achieved by crystallizing the receptor in a lipidic cubic phase (LCP), which mimics a more natural membrane environment compared to detergent solutions. nih.gov

Computational methods are then applied to analyze and interpret these complex structural datasets. For instance, the high-resolution structure of the cyanopindolol-bound β1AR enabled the identification of an intramembrane sodium ion and an associated network of water molecules. nih.gov Computational analysis and molecular dynamics simulations help to understand the role of this ion and water network in stabilizing the receptor's inactive state. nih.gov By mutating key amino acid residues that coordinate the Na+ ion, such as Asp872.50, and then experimentally measuring the receptor's thermostability and signaling activity, researchers can validate the predictions derived from computational models. nih.gov This iterative process of experimental structure determination followed by computational analysis and experimental validation provides a deeper understanding of receptor function and ligand interaction that neither approach could achieve alone. nih.govresearchgate.net

The table below summarizes the crystallographic data for the S(-)-cyanopindolol-bound β1-adrenoceptor, a result of advanced experimental methods.

ParameterValue
PDB Code 2VT4
Resolution (Å) 2.1
Method X-ray Diffraction
Receptor Turkey β1-adrenoceptor (thermostabilised mutant)
Ligand S(-)-Cyanopindolol
Source nih.gov

Exploring Atypical Binding Sites and Allosteric Mechanisms

Research into S(-)-Cyanopindolol has unveiled insights into atypical binding sites and allosteric modulation of GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, influencing the receptor's activity. nih.gov

The high-resolution crystal structure of the β1AR in complex with cyanopindolol (B1197883) revealed a conserved intramembrane pocket that binds a single sodium ion. nih.gov This Na+ binding site is located between transmembrane helices 1, 2, 3, 6, and 7 and is not the primary site where cyanopindolol or endogenous agonists like adrenaline bind. nih.gov The presence of this ion and its associated water network was found to be crucial for the thermostability of the receptor in its ligand-free state. nih.gov

Experimental data showed that in the absence of Na+, the stability of the β1AR decreases significantly (by 7.5°C). nih.gov Furthermore, mutating the amino acids that coordinate the sodium ion, such as Asp872.50, also reduces the receptor's stability by 5–10°C. nih.gov This suggests that the Na+ ion acts as an allosteric modulator, stabilizing the receptor's inactive conformation. Interestingly, while the ion stabilizes the receptor, it does not appear to affect the binding affinity of agonists. nih.gov This mechanism, where an ion binding to an atypical, allosteric site stabilizes the receptor, represents a sophisticated means of modulating receptor function that has evolved to balance the stability of different conformational states. nih.gov The conservation of this sodium binding site between different GPCRs, such as the β1AR and the adenosine (B11128) A2A receptor, suggests it is a common and important regulatory mechanism. nih.gov

Development of Next-Generation Receptor Probes Based on S(-)-Cyanopindolol

S(-)-Cyanopindolol and its derivatives have long been foundational tools in pharmacology, particularly for the development of receptor probes. nih.govdocumentsdelivered.com Its chemical structure lends itself to modification, most notably through iodination, to create highly valuable radioligands. The derivative, (±)-[125Iodo]cyanopindolol (ICYP), is a prime example of a next-generation probe developed from the cyanopindolol scaffold. wikipedia.orgnih.gov

ICYP binds with exceptionally high affinity and specificity to β-adrenoceptors, with dissociation constants (Kd) in the picomolar range (27 to 40 pM), making it significantly more potent than its predecessor, [125Iodo]-hydroxybenzylpindolol (IHYP). nih.gov This high affinity, combined with a high specific radioactivity, allows for sensitive detection of receptors even in tissues with low receptor density or when using very small amounts of protein. nih.gov ICYP has been instrumental in quantifying β-adrenoceptor subtypes in various tissues, such as the heart and lungs, through competition binding assays. nih.gov

The versatility of cyanopindolol-based probes extends to the serotonergic system, as the compound also exhibits high affinity for 5-HT1A and 5-HT1B receptors. medchemexpress.comtocris.com This dual-receptor profile allows its derivatives to be used in mapping the distribution and density of both adrenergic and serotonin (B10506) receptors in the brain and other organs. wikipedia.org Future development of receptor probes will likely focus on creating even more selective ligands. By making small structural modifications to the cyanopindolol molecule, it may be possible to develop new probes that can distinguish between receptor subtypes with greater precision or target specific receptor conformational states, offering deeper insights into GPCR signaling. acnp.org

The table below highlights the binding affinities of Cyanopindolol for various receptors, underscoring its utility as a research tool.

ReceptorBinding Affinity (Ki)
5-HT1A 2.1 nM
5-HT1B 3.0 nM
Source medchemexpress.com

Q & A

Q. How can researchers evaluate the impact of hemifumarate counterion exchange on S(-)-Cyanopindolol’s solubility and stability?

  • Methodological Answer : Compare dissolution profiles in simulated biological fluids (e.g., FaSSIF/FeSSIF) for hemifumarate vs. hydrochloride salts. Use powder X-ray diffraction (PXRD) to assess crystallinity changes and accelerated stability testing (40°C/75% RH) to quantify hygroscopicity-driven degradation .

Ethical and Reproducibility Considerations

Q. What protocols enhance reproducibility in studies involving S(-)-Cyanopindolol’s effects on cardiac arrhythmia models?

  • Methodological Answer : Adopt the ARRIVE guidelines for in vivo studies, detailing anesthesia protocols, ECG parameters, and arrhythmia scoring criteria. Share raw electrophysiological data (e.g., action potential durations) in public repositories like Zenodo to enable meta-analyses .

Q. How should researchers address potential biases in data collection during high-throughput screening of S(-)-Cyanopindolol analogs?

  • Methodological Answer : Implement blinded randomization for plate layouts and use Z’-factor validation to confirm assay robustness. Apply machine learning algorithms (e.g., random forest classifiers) to identify batch effects or instrument-driven outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.